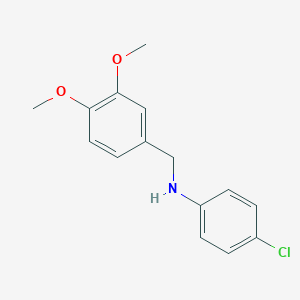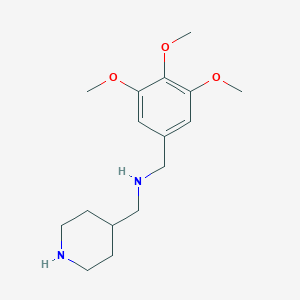
4-chloro-N-(3,4-dimethoxybenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3,4-dimethoxybenzyl)aniline is a chemical compound that has gained significant attention from the scientific community due to its potential use in several applications. This compound is a member of the aniline family, which is a group of organic compounds that contain a nitrogen atom bonded to a benzene ring. The chemical formula of 4-chloro-N-(3,4-dimethoxybenzyl)aniline is C15H16ClNO2.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3,4-dimethoxybenzyl)aniline is not fully understood. However, several studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dimethoxybenzyl)aniline has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-(3,4-dimethoxybenzyl)aniline in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against several types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 4-chloro-N-(3,4-dimethoxybenzyl)aniline. One of the most promising areas of research is the development of new anti-cancer drugs based on this compound. Researchers are also exploring the use of this compound in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, there is a growing interest in studying the mechanism of action of 4-chloro-N-(3,4-dimethoxybenzyl)aniline to better understand how it works and how it can be optimized for use in cancer treatment.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(3,4-dimethoxybenzyl)aniline is a multi-step process that involves several chemical reactions. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with aniline to form the intermediate compound, 3,4-dimethoxybenzyl aniline. This intermediate is then reacted with chloroacetyl chloride to form 4-chloro-N-(3,4-dimethoxybenzyl)acetanilide. Finally, this compound is reduced with sodium borohydride to form the desired product, 4-chloro-N-(3,4-dimethoxybenzyl)aniline.
Applications De Recherche Scientifique
4-chloro-N-(3,4-dimethoxybenzyl)aniline has been extensively studied for its potential use in several scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that 4-chloro-N-(3,4-dimethoxybenzyl)aniline has potent anti-cancer properties and can inhibit the growth of several types of cancer cells.
Propriétés
Nom du produit |
4-chloro-N-(3,4-dimethoxybenzyl)aniline |
|---|---|
Formule moléculaire |
C15H16ClNO2 |
Poids moléculaire |
277.74 g/mol |
Nom IUPAC |
4-chloro-N-[(3,4-dimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C15H16ClNO2/c1-18-14-8-3-11(9-15(14)19-2)10-17-13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3 |
Clé InChI |
UUDIOVAKFLQNMI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)Cl)OC |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)

![2-(2-Methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B262672.png)


![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-(2-furylmethyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262681.png)
![N-(2-ethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262683.png)
![2-(2-Chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B262684.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)
![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)